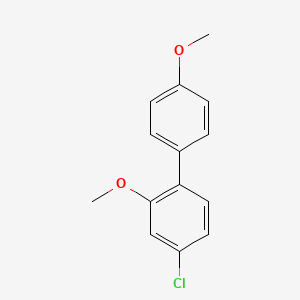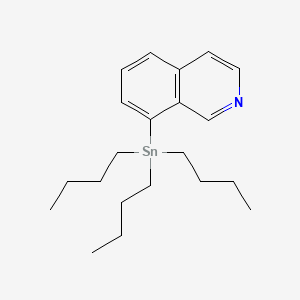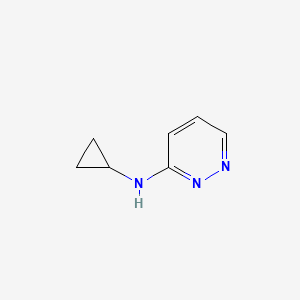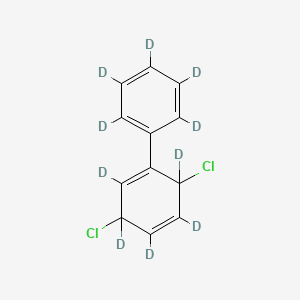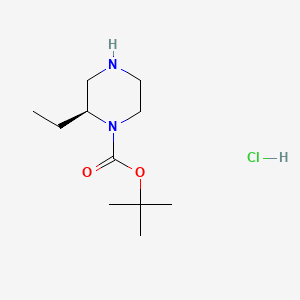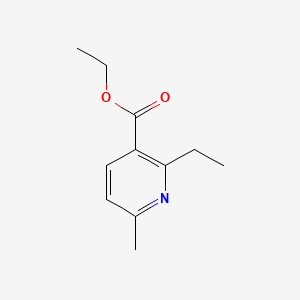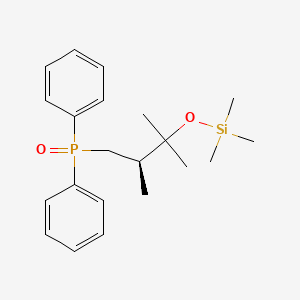
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the CAS Number: 1030613-07-0 . Its molecular weight is 237.08 and its linear formula is C5H5BrN2O2S .
Synthesis Analysis
The synthesis of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate involves the use of tert-butyl nitrite and copper (II) bromide in acetonitrile at temperatures between 20 and 60°C . The reaction mixture is stirred at room temperature for 30 minutes and then heated at 60°C for 30 minutes .
Molecular Structure Analysis
The linear structure formula of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is C5H5BrN2O2S . The InChI Key is KDZLTNORBKZJKE-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate has a molecular weight of 237.07 . It has a high GI absorption and is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w (iLOGP) is 1.99 .
Applications De Recherche Scientifique
Anticancer Activity
1,3,4-Thiadiazole derivatives, including Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, have shown potential as anticancer agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells . For instance, Zhang and co-workers (2017) reported the synthesis and anticancer activity of new disulfides containing a 1,3,4-thiadiazole moiety .
Antimicrobial Activity
Thiadiazole derivatives have demonstrated a wide range of therapeutic activities, including antimicrobial effects . This is likely due to the bioisosteric relationship between thiadiazole and pyrimidine, which is the skeleton of three nucleic bases .
Antifungal Activity
In addition to their antimicrobial properties, 1,3,4-thiadiazole derivatives have also shown antifungal activity . This makes them potential candidates for the development of new antifungal drugs.
Antimycobacterial Activity
Thiadiazole derivatives have also been reported to have antimycobacterial properties . This suggests that they could be used in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Analgesic and Anti-inflammatory Activity
Some 1,3,4-thiadiazole derivatives have demonstrated analgesic and anti-inflammatory activities . This suggests that they could be developed into new pain relief and anti-inflammatory drugs.
Antipsychotic and Antidepressant Activity
Thiadiazole derivatives have shown potential as antipsychotic and antidepressant agents . This suggests that they could be used in the treatment of mental health disorders.
Anticonvulsant Activity
1,3,4-Thiadiazole derivatives have also demonstrated anticonvulsant properties . This suggests that they could be developed into new drugs for the treatment of epilepsy and other seizure disorders.
Anti-leishmanial Activity
Thiadiazole derivatives have shown anti-leishmanial activity . This suggests that they could be used in the treatment of leishmaniasis, a disease caused by parasites of the genus Leishmania.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit antitumor activity against certain cell lines , suggesting potential targets within these cells.
Biochemical Pathways
The biochemical pathways affected by Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate are currently unknown
Result of Action
Similar compounds have demonstrated antitumor activity , suggesting potential cytotoxic effects.
Propriétés
IUPAC Name |
ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZLTNORBKZJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680977 | |
| Record name | Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1030613-07-0 | |
| Record name | Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



